molecular formula C8H11ClN4 B3095695 5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride CAS No. 1268983-06-7

5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride

Cat. No.: B3095695
CAS No.: 1268983-06-7
M. Wt: 198.65
InChI Key: JGJHBXBQJIUNBY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine carboxylates are valuable scaffolds for drug design and medicinal chemistry . They are synthesized from commercially and cheaply available Methyl pyrazole 3,5-dicarboxylate .


Synthesis Analysis

The synthesis of this compound involves alkylation of Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished cleanly using borane and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .


Chemical Reactions Analysis

The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .

Scientific Research Applications

Synthesis and Characterization

  • General Synthesis Approaches : The synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, a class to which 5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride belongs, has been explored through regioselective strategies. These include the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates and subsequent treatment with amines, leading to oxirane ring-opening and cyclisation. This method yields various pyrazolo[1,5-a][1,4]diazepin-4-ones, confirming the feasibility of producing such compounds (Dzedulionytė et al., 2022).

  • Structural Analysis : The structural characterization of similar compounds, including 1,4-diazepinones and 2,4-diazabicyclo[3.2.0]heptenes, has been conducted using various spectroscopic methods, providing insight into the molecular structure and behavior of these compounds (Reisinger et al., 2004).

Chemical Transformations and Reactions

  • Interaction with Electrophilic Reagents : Research has shown that compounds like 1,5,6,8-tetrahydropyrazolo[3,4-e][1,4]diazepine-4,7-diones, which are structurally related to the compound , can undergo reactions such as acylation and carbamoylation, indicating potential for diverse chemical transformations (Kemskii et al., 2016).

  • Cycloaddition Reactions : Studies have also been conducted on the cycloaddition reactions involving pyrazole derivatives, leading to the formation of various fused heterocyclic compounds. These studies are crucial in understanding the reactivity and potential applications of pyrazolo[1,5-a][1,4]diazepine derivatives (Kilpatrick et al., 2003).

Potential Biological Activities

  • Antimicrobial Properties : Some derivatives of pyrazolo[1,5-a][1,4]diazepine have been evaluated for their antimicrobial activities. Although not directly involving this compound, this research suggests potential biological activities of related compounds (Al‐Azmi & Mahmoud, 2020).

  • Cytotoxicity and Cancer Research : There is research indicating that certain pyrazolo[1,5-a][1,4]diazepine derivatives exhibit cytotoxic effects against lung cancer cells, suggesting a possible avenue for cancer research and treatment (Shen et al., 2013).

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c9-5-7-4-8-6-10-2-1-3-12(8)11-7;/h4,10H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJHBXBQJIUNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride
Reactant of Route 3
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5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride
Reactant of Route 5
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride

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